(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene
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Overview
Description
(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a prop-1-yn-1-yl group and a methyloct-3-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:
Preparation of 2-Methyloct-3-yn-2-ol: This can be achieved through the alkylation of acetylene with 2-bromo-2-methyloctane under basic conditions.
Formation of 2-Methyloct-3-yn-2-yl Methoxy Group: The alcohol group is converted to a methoxy group using methyl iodide and a base such as potassium carbonate.
Synthesis of Prop-1-yn-1-ylbenzene: This involves the coupling of propargyl bromide with benzene in the presence of a palladium catalyst.
Final Assembly: The methoxy group and prop-1-yn-1-ylbenzene are coupled using a suitable linker and catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing new functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Properties
CAS No. |
90332-05-1 |
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Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-(2-methyloct-3-yn-2-yloxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C19H24O2/c1-4-5-6-10-15-19(2,3)21-17-20-16-11-14-18-12-8-7-9-13-18/h7-9,12-13H,4-6,16-17H2,1-3H3 |
InChI Key |
DOFFSAMLWKMINK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)(C)OCOCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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